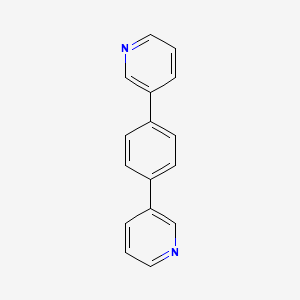

N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine

Descripción general

Descripción

“N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine” is a chemical compound with the molecular formula C16H14N4 . It is also known as DPA or Diphenylamine. This compound is commonly used in scientific experiments.

Synthesis Analysis

The synthesis of compounds similar to “N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine” has been described in the literature. For instance, the synthesis of tyrosine kinase inhibitors nilotinib and imatinib involved the use of similar compounds . Another study described the synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives structurally related to STI-571 .Molecular Structure Analysis

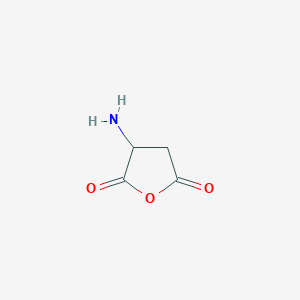

The molecular structure of “N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine” consists of a benzene ring with two pyridin-2-yl groups attached at the 1 and 3 positions . The average mass of the molecule is 262.309 Da and the monoisotopic mass is 262.121857 Da .Aplicaciones Científicas De Investigación

Catalytic Activity in Ethylene Oligomerization

N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine derivatives have demonstrated efficacy in catalytic activities, particularly in ethylene oligomerization. Studies have shown that nickel complexes derived from similar pyridine-imine ligands display significant catalytic activity, producing oligomers with a classic Schulz-Flory distribution (Chen et al., 2019).

Spectroscopic and Structural Analysis

These compounds are also the subject of extensive spectroscopic and structural analysis. For instance, vibrational and conformational analyses of related molecules, such as N1,N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine, have been performed to identify stable structures and investigate their electronic and optical properties (Subashchandrabose et al., 2013).

Magneto-Structural Correlations

In the field of magneto-chemistry, compounds with N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine moieties have been studied for their potential in synthesizing magnetic materials. Research into manganese(II) dinuclear compounds with these ligands has provided insights into magneto-structural correlations, revealing properties like ferromagnetic superexchange and spin ground states (Karmakar et al., 2005).

Crystal Packing and Intermolecular Interactions

The importance of intermolecular interactions like C–H⋯N, C–H⋯π, and π⋯π in the crystal packing of isomeric compounds related to N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine has been studied. These interactions play a significant role in the stabilization of crystal structures and influence the arrangement of molecules in the solid state (Lai et al., 2006).

Luminescence Properties

Additionally, compounds containing this moiety have been explored for their luminescent properties. For example, studies on zinc(II) and mercury(II) complexes have contributed to understanding the behavior of these metals in coordination with N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine derivatives, highlighting potential applications in luminescent materials and sensors (Marjani et al., 2009).

Direcciones Futuras

The future directions for the use of “N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine” could involve its use in the synthesis of novel bioactive compounds. For instance, it could be used in the synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives or in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

Propiedades

IUPAC Name |

1-N,3-N-dipyridin-2-ylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-3-10-17-15(8-1)19-13-6-5-7-14(12-13)20-16-9-2-4-11-18-16/h1-12H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEYHBWFPBAZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC(=CC=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)

![4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328284.png)

![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)

![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)

![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)

![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)